4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88221-19-6 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(1-methylindol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-15-11-5-3-2-4-9(11)6-12(15)10-7-13(16)14-8-10/h2-6,10H,7-8H2,1H3,(H,14,16) |
InChI Key |
ZYMHABHYTKNEIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CC(=O)NC3 |
Origin of Product |
United States |
The Pyrrolidinone Scaffold: a Prominent Lactam in Heterocyclic Chemistry
Pyrrolidinone, also known as 2-pyrrolidone, is a five-membered lactam (a cyclic amide) and represents another critical heterocyclic scaffold in organic chemistry. Its structural features and chemical reactivity make it an important building block in various synthetic applications.
Importance as a Five-Membered Nitrogen Heterocycle in Synthetic Strategies
As a five-membered nitrogen-containing heterocycle, the pyrrolidinone ring is a key structural element in numerous natural products and pharmacologically active compounds. The saturated, non-planar nature of the pyrrolidine (B122466) ring allows for the exploration of three-dimensional chemical space, a desirable feature in modern drug design. The presence of the lactam functionality provides a site for hydrogen bonding and imparts specific conformational preferences, influencing how these molecules interact with biological systems. Synthetic strategies often utilize pyrrolidinone as a chiral building block or as a core structure to be elaborated into more complex molecular architectures.
Versatility as a Core Structure in Academic Synthesis
The pyrrolidinone scaffold is highly versatile and serves as a starting point for the synthesis of a wide range of derivatives in academic and industrial research. The nitrogen atom of the lactam can be readily alkylated or acylated, and the carbon atoms of the ring can be functionalized through various synthetic transformations. This versatility has led to the creation of extensive libraries of pyrrolidinone-based compounds for screening against various biological targets. Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of biological activities, highlighting its importance as a core structure in the development of new chemical entities.
| Synthetic Application | Description | Example Research Area |
| N-Substitution | The hydrogen on the nitrogen atom can be replaced with various functional groups. | Creation of nootropic drugs like Piracetam. |
| Ring Functionalization | Carbons at positions 3, 4, and 5 can be substituted to create stereochemically complex molecules. | Synthesis of enzyme inhibitors and receptor ligands. |
| Polymer Chemistry | N-Vinylpyrrolidone, a derivative, is the monomer for producing polyvinylpyrrolidone (B124986) (PVP). | Development of biocompatible polymers for medical and industrial use. |
| Organocatalysis | Proline and its derivatives, which are closely related to pyrrolidines, are key organocatalysts. | Asymmetric synthesis and green chemistry applications. |
Integration of Indole and Pyrrolidinone Moieties: a Strategy for Novel Chemical Space Exploration
Rationale for Investigating Hybrid Indole-Pyrrolidinone Systems
The strategic combination of indole and pyrrolidinone moieties into a single molecular framework is driven by the principles of molecular hybridization in drug design. The primary rationale is to create novel chemical entities that may exhibit synergistic, additive, or entirely new biological activities not achievable by the individual components alone.
Key motivations for this hybridization include:
Expansion of Chemical Space: Fusing these two scaffolds generates structurally unique three-dimensional arrangements, allowing for the exploration of new interactions with biological targets. The non-planar, saturated nature of the pyrrolidinone ring offers a distinct spatial orientation compared to flat aromatic systems. nih.gov
Modulation of Pharmacological Activity: The indole ring can be functionalized at various positions to fine-tune its electronic and steric properties, while the pyrrolidinone core can serve as a rigid scaffold to orient substituents in a precise manner. This allows chemists to systematically probe structure-activity relationships (SAR).
Improvement of Physicochemical and Pharmacokinetic Properties: The pyrrolidinone moiety can influence properties such as solubility, metabolic stability, and cell permeability. By attaching it to an indole core, researchers can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
Academic Relevance of the this compound Architecture
While extensive research exists for the broader class of indole-pyrrolidinone hybrids, specific academic studies focusing exclusively on this compound (CAS Number: 88221-19-6) are not prevalent in publicly accessible literature. However, the academic relevance of this specific architecture can be inferred from a structural analysis of its constituent parts and comparison to related, well-studied compounds.
The key structural features of this molecule are:
Indole Core: A bicyclic aromatic system known for its diverse biological activities.
Pyrrolidin-2-one Ring: A five-membered lactam that acts as a rigid scaffold.
Linkage at Indole Position 2: The connection of the pyrrolidinone ring at the C2 position of the indole is a noteworthy feature. While many biologically active indole derivatives are substituted at the C3 position, C2-functionalization offers a different vector for exploring chemical space and interacting with protein binding sites.
N-Methyl Group: The methylation of the indole nitrogen (N1 position) is a significant modification. This "N-methylation" can have profound effects on a molecule's properties, a phenomenon sometimes referred to as the "magic methyl effect". nih.govnih.gov It removes the hydrogen bond donor capability of the indole N-H group, which can alter binding interactions with biological targets. Furthermore, it can increase lipophilicity and affect the metabolic stability of the compound. st-andrews.ac.uknih.gov
The academic interest in this precise architecture would lie in its potential as a chemical intermediate or as a member of a compound library for biological screening. Researchers might synthesize this molecule to investigate how the specific combination of C2-linkage and N-methylation influences a particular biological outcome, such as binding affinity to a specific receptor or enzymatic inhibition, when compared to its N-H or C3-linked analogues. For instance, various pyrrolidin-2-one derivatives have been synthesized and evaluated for antiarrhythmic, antihypertensive, and α-adrenolytic activities. nih.gov The synthesis of this specific indole-pyrrolidinone architecture would be a logical step in exploring new chemical space for these or other therapeutic targets.
Retrosynthetic Analysis of the Indole-Pyrrolidinone Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the this compound framework, the analysis begins by identifying the key bonds and functional groups that can be disconnected to reveal simpler, more accessible starting materials. The primary disconnections involve the pyrrolidinone ring, the indole moiety, and the crucial C-C bond that links them.
Disconnection Strategies for the Pyrrolidinone Ring
The pyrrolidinone, a five-membered lactam, can be disconnected through several established pathways. The most common strategy involves the disconnection of the amide bond (a C-N bond cleavage), which retrosynthetically leads to a γ-amino acid precursor. This linear precursor can then be cyclized in a forward sense to form the desired ring.
Another approach is to break one of the C-C bonds within the ring. For a 4-substituted pyrrolidinone, this could involve a Michael addition-type strategy, where the C3-C4 bond is formed by the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Alternatively, ring-closing metathesis (RCM) or intramolecular amination of a suitably functionalized linear precursor can be envisioned. organic-chemistry.org Ring contraction strategies, for instance from readily available pyridine (B92270) derivatives, also present a potential, albeit more complex, route to the pyrrolidinone core. nih.govresearchgate.net
Disconnection Strategies for the Indole Moiety
The indole ring is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed, each providing a basis for a retrosynthetic disconnection. quimicaorganica.orgnih.gov For a 2-substituted indole like the target molecule, a logical disconnection is at the C2-position.
A powerful and widely used strategy involves disconnecting the N1-C2 and C3-C3a bonds, leading back to a 2-alkynylaniline derivative. thieme-connect.comthieme-connect.com This precursor is particularly valuable as it can be readily prepared via Sonogashira coupling between a 2-haloaniline and a terminal alkyne. thieme-connect.com Other classical disconnections are based on named reactions such as the Fischer, Reissert, or Larock indole syntheses, which provide different precursor molecules. quimicaorganica.org For instance, the Fischer synthesis disconnects the N1-C2 and C2-C3 bonds, leading to a phenylhydrazone precursor.
Considerations for the Linkage between the Indole and Pyrrolidinone Rings
The central challenge in synthesizing this compound is the formation of the C2-C4' bond connecting the indole and pyrrolidinone rings. Retrosynthetically, disconnecting this bond yields a C2-functionalized indole synthon and a C4-functionalized pyrrolidinone synthon.
This leads to two primary synthetic strategies:
Convergent Approach: An indole moiety, functionalized at the C2 position with a nucleophilic or electrophilic group, is coupled with a pyrrolidinone ring functionalized with a complementary electrophile or nucleophile at the C4 position.
Linear/Sequential Approach: One ring is constructed upon the other. For example, one could start with an indole bearing a side chain at C2 that can be elaborated and cyclized to form the pyrrolidinone ring. Conversely, a 4-substituted pyrrolidinone precursor bearing an aniline (B41778) derivative could be used as a scaffold upon which the indole ring is constructed via intramolecular cyclization.
The choice of strategy depends on the availability of starting materials and the desire to control stereochemistry at the C4 position of the pyrrolidinone ring.
Formation of the Indole Ring System
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry. While classical methods are still in use, modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions for their efficiency, selectivity, and functional group tolerance. arabjchem.orgresearchgate.net
Transition Metal-Catalyzed Cyclization Approaches
Transition metal catalysis has revolutionized indole synthesis, providing mild and efficient pathways to complex indole structures. arabjchem.orgmdpi.com These methods often involve the intramolecular cyclization of suitably substituted anilines. Catalysts based on palladium, gold, rhodium, copper, and cobalt have all been employed to facilitate the formation of the indole ring, typically through the activation of alkynes or C-H bonds. thieme-connect.commdpi.com A particularly dominant strategy is the cyclization of 2-alkynylanilines, which serves as a versatile entry point to a wide array of 2-substituted and 2,3-disubstituted indoles. thieme-connect.comthieme-connect.commdpi.com
Palladium catalysis is arguably the most powerful and versatile tool for constructing substituted indoles. nih.gov These reactions offer a broad substrate scope and high efficiency, making them suitable for complex molecule synthesis. arabjchem.org
One of the premier methods is the palladium-catalyzed annulation of 2-haloanilines with alkynes. rsc.org This can be performed in a one-pot, domino fashion, combining a Sonogashira cross-coupling with an intramolecular cyclization (hydroamination) of the resulting 2-alkynylaniline intermediate. thieme-connect.commdpi.com This approach directly yields 2-substituted indoles.
The Larock indole synthesis is another key palladium-catalyzed method that produces 2,3-disubstituted indoles from 2-haloanilines and disubstituted alkynes. rsc.org Furthermore, the palladium(0)-catalyzed cross-coupling of organostannanes (Stille coupling) with 2-bromoanilines can generate 2-alkynylanilines, which are then cyclized in a subsequent palladium(II)-catalyzed step to afford the 2-substituted indoles. acs.org The Heck reaction, which couples alkenes with aryl halides, has also been adapted for indole synthesis, for instance, in the synthesis of Eletriptan, a related indole-pyrrolidine structure. google.com
The conditions for these reactions can be finely tuned by selecting the appropriate palladium source (e.g., Pd(OAc)₂, Pd/C), ligands (e.g., phosphine-based ligands like XPhos), bases, and solvents. mdpi.comrsc.org
| Entry | Starting Materials | Catalyst/Ligand | Base/Additive | Solvent/Temp | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | N-Tosyl-2-iodoaniline + Phenylacetylene | Pd/C (5 mol%) | NaOAc | NMP, 120 °C | 1-Tosyl-2-phenyl-1H-indole | 94 | rsc.org |
| 2 | N-Tosyl-2-iodoaniline + 1-Hexyne | Pd/C (5 mol%) | NaOAc | NMP, 120 °C | 2-Butyl-1-tosyl-1H-indole | 90 | rsc.org |
| 3 | 2-Bromoaniline + Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ (2 mol%) | - | Toluene, 100 °C | 2-(Phenylethynyl)aniline | 85 | acs.org |
| 4 | 2-(Phenylethynyl)aniline | PdCl₂(CH₃CN)₂ (5 mol%) | - | Acetonitrile, reflux | 2-Phenyl-1H-indole | 98 | acs.org |
| 5 | 2-Iodoaniline + 1-Ethynyl-4-methoxybenzene | Pd(OAc)₂/XPhos | Et₃N | TPGS-750-M/H₂O, 100 °C | 2-(4-Methoxyphenyl)-1H-indole | Acceptable Yields | mdpi.com |
Copper-Mediated Annulations
In recent years, copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of indoles. acs.orgresearchgate.net These methods often proceed via a tandem process involving hydroamination followed by C-H annulation of anilines with alkynes. acs.org A key advantage of copper-mediated strategies is the ability to use unprotected anilines and a wide range of internal alkynes, including both aromatic and aliphatic variants. acs.org The use of copper catalysts, such as copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O), in the presence of an acid like trifluoroacetic acid (TFA), facilitates the synthesis of 2,3-disubstituted indoles in moderate to good yields. acs.org
Another approach involves the copper-catalyzed oxidative annulation of enamines with arylboronic acids. rsc.org This one-pot process comprises an intermolecular Chan–Lam arylation followed by an intramolecular cross-dehydrogenative coupling reaction, both promoted by the same copper catalyst. rsc.org The careful selection of additives, such as myristic acid, and oxidants, like potassium permanganate (B83412) (KMnO₄), is crucial for the successful formation of C3-functionalized multi-substituted indoles. rsc.org
| Catalyst System | Starting Materials | Key Features | Ref. |
| Cu(OAc)₂·H₂O / TFA | Unprotected anilines, Internal alkynes | Simple, cost-effective, tandem hydroamination/C-H annulation | acs.org |
| Cu(OAc)₂ / tBu₃P·HBF₄ / KHCO₃ / Myristic acid / KMnO₄ | Enamines, Arylboronic acids | One-pot, Chan–Lam arylation/cross-dehydrogenative coupling | rsc.org |
Classical and Contemporary Indole Synthesis Methods
Several classical methods for indole synthesis remain cornerstones of organic chemistry, each with its own set of advantages and limitations. These have been continually refined and adapted for modern synthetic challenges.
Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this reaction is one of the oldest and most widely used methods for indole synthesis. chemistrylearner.comwikipedia.orgbyjus.com It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. chemistrylearner.combyjus.com The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃). wikipedia.orgtestbook.com The mechanism proceeds through a testbook.comtestbook.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone. byjus.comjk-sci.com A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary intermediate. wikipedia.org
Madelung Synthesis : This method, reported in 1912, involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.org The reaction is generally used for the preparation of 2-alkinylindoles, which are not easily accessible through other methods. wikipedia.org Significant advancements have been made to moderate the harsh reaction conditions. For instance, the use of organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) allows the reaction to proceed at much lower temperatures (-20 to 25 °C). wikipedia.org This modification is known as the Madelung-Houlihan variation. wikipedia.org
Reissert Indole Synthesis : This synthesis produces indole or substituted indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation is followed by a reductive cyclization using reagents like zinc in acetic acid to form an indole-2-carboxylic acid, which can then be decarboxylated upon heating. wikipedia.org Potassium ethoxide is often preferred over sodium ethoxide for the initial condensation. wikipedia.org While effective, certain reduction conditions can sometimes lead to the formation of quinolone derivatives as byproducts. researchgate.netthieme-connect.com
Larock Indole Synthesis : A powerful and versatile method developed by Richard C. Larock in 1991, this reaction utilizes a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu This one-pot reaction offers excellent regioselectivity and can accommodate a wide variety of substituted alkynes. wikipedia.orgub.edu The standard conditions involve a palladium catalyst, such as Pd(OAc)₂, a base like potassium carbonate, and a chloride source, with LiCl often being more effective. wikipedia.org Recent advancements have explored more sustainable catalysts, such as nickel, to mitigate the costs and environmental concerns associated with palladium. ijpba.inforesearchgate.net
| Synthesis Method | Key Reactants | Catalyst/Reagent | Key Transformation | Ref. |
| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acid (Brønsted or Lewis) | testbook.comtestbook.com-Sigmatropic rearrangement | chemistrylearner.comwikipedia.org |
| Madelung | N-phenylamide | Strong base (e.g., NaOEt, BuLi) | Intramolecular cyclization | wikipedia.org |
| Reissert | o-nitrotoluene, Diethyl oxalate | Base, then reducing agent (e.g., Zn/AcOH) | Reductive cyclization | wikipedia.org |
| Larock | o-iodoaniline, Disubstituted alkyne | Palladium catalyst (e.g., Pd(OAc)₂) | Heteroannulation | wikipedia.orgub.edu |
Dehydrogenation and Aromatization Strategies for Indole Formation
The final step in many indole syntheses involves an aromatization of a precursor, such as an indoline (B122111) (dihydroindole). Dehydrogenation reactions are employed to introduce the double bonds necessary to form the aromatic indole ring. Catalytic dehydrogenative aromatization has emerged as an efficient and environmentally friendly approach to creating aromatic systems. rsc.org This strategy can eliminate the need for harsh reaction conditions and avoids the production of halide waste. rsc.org Often, these reactions use molecular oxygen as the oxidant or employ a hydrogen transfer strategy, with water being the only byproduct. rsc.org
For instance, the synthesis of indolines can be achieved through methods like an inverse-electron demand Diels–Alder reaction followed by a cheletropic extrusion sequence. nih.gov The subsequent aromatization of the resulting indoline intermediate to the indole can be a challenging step. nih.gov Novel methods, such as treatment with a strong base to effect an α-elimination–aromatization reaction, have been developed to overcome this hurdle. nih.gov
Construction of the Pyrrolidin-2-one Ring System
The pyrrolidin-2-one, or γ-lactam, is another critical heterocyclic core found in numerous biologically active molecules. Its synthesis can be achieved through various cyclization strategies.
Lactamization Reactions
Lactamization, the intramolecular cyclization of an amino acid or its derivative to form a cyclic amide, is a fundamental method for constructing pyrrolidin-2-one rings. One powerful approach involves tandem reactions that form the necessary acyclic precursor in situ, which then undergoes spontaneous or induced lactamization.
For example, an efficient three-component nitro-Mannich/lactamization cascade has been developed for the direct synthesis of pyrrolidinone derivatives. nih.gov This reaction between methyl 3-nitropropanoate, an aldehyde, and an amine is broad in scope and highly diastereoselective. nih.gov Similarly, a copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and in situ lactamization, provides a one-pot synthesis of densely functionalized 4-nitropyrrolidin-2-ones as single diastereoisomers. nih.gov
| Reaction Cascade | Key Components | Catalyst | Product Type | Ref. |
| Nitro-Mannich/Lactamization | Methyl 3-nitropropanoate, Aldehyde, Amine | - | Substituted pyrrolidin-2-ones | nih.gov |
| Conjugate Addition/Nitro-Mannich/Lactamization | Nitroacrylate, Diorganozinc reagent, Aldimine | Copper | 1,3,5-Trisubstituted 4-nitropyrrolidin-2-ones | nih.gov |
Cycloaddition Reactions (e.g., [3+2] Cyclocondensation)
[3+2] Cycloaddition reactions, particularly those involving 1,3-dipoles, are a powerful tool for the stereoselective synthesis of five-membered rings like pyrrolidines. The reaction of azomethine ylides with various dipolarophiles is a common strategy for constructing the pyrrolidine core, which can then be further functionalized to the corresponding pyrrolidin-2-one.
A three-component [3+2] cycloaddition has been developed for the regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. rsc.orgnih.gov This reaction utilizes nonstabilized azomethine ylides, generated in situ from a cyclic amine and an aldehyde, which then react with an olefinic oxindole (B195798). nih.gov Glycine and its derivatives can also serve as versatile starting materials for generating azomethine ylides for [3+2] cycloadditions, leading to a wide range of pyrrolidine-containing polycyclic compounds. mdpi.com These methods are attractive due to their high atom economy, minimal byproduct formation, and operational simplicity. nih.govmdpi.com
Reactions Involving Donor-Acceptor Cyclopropanes
Donor-acceptor (DA) cyclopropanes are versatile three-carbon building blocks that can be used to construct pyrrolidin-2-one rings. These strained rings can undergo ring-opening reactions with nucleophiles, providing a pathway to functionalized linear chains that are primed for cyclization.
A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones utilizes the reaction of DA cyclopropanes with primary amines, such as anilines or benzylamines. bohrium.comnih.govmdpi.com This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the amine to form a γ-amino ester intermediate. bohrium.comnih.gov This intermediate then undergoes an in situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidin-2-one. bohrium.comnih.gov In this transformation, the DA cyclopropane acts as a 1,4-C,C-dielectrophile, while the amine functions as a 1,1-dinucleophile. bohrium.comnih.gov This methodology has a broad scope, accommodating a variety of substituted amines and DA cyclopropanes. bohrium.comnih.govmdpi.com
Strategies for Coupling Indole and Pyrrolidinone Moieties
The crucial step in synthesizing the target architecture involves the formation of a carbon-carbon bond between the indole and pyrrolidinone rings. Modern organic synthesis offers several powerful approaches to achieve this, broadly categorized into direct, stepwise bond formations and convergent multi-component reactions.
Direct C-C bond formation strategies involve the coupling of two pre-functionalized fragments, one containing the indole nucleus and the other the pyrrolidinone ring. These methods offer a modular approach, allowing for variation in both heterocyclic components.
One prominent strategy is the Palladium-catalyzed cross-coupling reaction . This approach would typically involve coupling a halogenated pyrrolidinone with an organometallic indole species, such as an indole boronic acid (a Suzuki coupling) or an indolylzinc reagent (a Negishi coupling). While specific examples for the synthesis of this compound are not prevalent in reviewed literature, this methodology is a standard and robust tool for C-C bond formation in related systems.
Another powerful technique is the formal [3+2] cycloaddition reaction . This method can directly construct the pyrrolidinone ring onto the indole scaffold. For instance, the enantioselective reaction between 3-substituted indoles and acrylate (B77674) derivatives, catalyzed by a chiral Lewis acid like (R)-BINOL•SnCl4, provides a direct route to pyrroloindolines. nih.gov These intermediates can then be further transformed into the desired pyrrolidinone structure. This approach is highly effective for creating the core structure with high stereocontrol from simple starting materials. nih.gov
A classic method for functionalizing indoles is the Friedel-Crafts acylation . In a related synthesis for an isomeric compound, 1-methylindole (B147185) undergoes acylation at the 3-position with succinic anhydride. vulcanchem.com A similar strategy could be envisioned for the 2-position of a suitably protected indole, followed by reductive amination and cyclization to form the pyrrolidinone ring.
| Methodology | Reactants | Key Reagents/Catalysts | Description |
| Palladium-Catalyzed Cross-Coupling | Halogenated Pyrrolidinone + Indole Boronic Acid | Palladium Catalyst (e.g., Pd(PPh3)4), Base | Forms a direct C-C bond between the two heterocyclic rings. A modular and widely applicable method. vulcanchem.com |
| Formal [3+2] Cycloaddition | 3-Substituted Indole + Acrylate Derivative | Chiral Lewis Acid (e.g., (R)-BINOL•SnCl4) | Constructs the five-membered pyrrolidine ring directly onto the indole scaffold in a stereocontrolled manner. nih.gov |
| Friedel-Crafts Acylation/Lactamization | 1-Methylindole + Succinic Anhydride derivative | Lewis Acid (e.g., AlCl3) | An initial acylation introduces a keto-acid side chain, which is then converted into the lactam ring through subsequent steps. vulcanchem.com |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.govmdpi.com These pathways are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
The 1,3-dipolar cycloaddition is a cornerstone MCR for the synthesis of five-membered heterocycles, including the pyrrolidine core. In this context, an azomethine ylide (the 1,3-dipole) is generated in situ from an amino acid and an aldehyde, which then reacts with a dipolarophile, such as an alkene-substituted indole. This approach has been successfully employed to create complex spirooxindole-pyrrolidine structures in good to excellent yields and with high diastereoselectivity. rsc.org This strategy assembles the pyrrolidinone ring fused to the indole system in a single, convergent step.
Another example is the one-pot [3+2] cycloaddition of 4-aminopyrazolones, indolenines, and aldehydes. This reaction utilizes in situ generated azomethine ylides as 1,3-dipoles and 2-alkenylindolenines as dipolarophiles, affording complex spiro-pyrrolidine scaffolds with four contiguous stereocenters. rsc.org The ability to generate both the dipole and dipolarophile in the same pot highlights the efficiency of this MCR approach. rsc.org The Ugi-tetrazole four-component reaction (UT-4CR) is another versatile MCR that has been adapted for the synthesis of substituted indoles, demonstrating the power of MCRs in building complex heterocyclic systems from simple starting blocks. nih.gov
| MCR Type | Components | Product Architecture | Key Features |
| 1,3-Dipolar Cycloaddition | Amino Acid + Aldehyde + Alkene-substituted Indole | Spirooxindole-pyrrolidines | In situ generation of azomethine ylide; high diastereoselectivity; environmentally friendly solvent (ethanol). rsc.org |
| One-pot [3+2] Cycloaddition | 4-Aminopyrazolone + Aldehyde + Indolenine | Indolenine-derived spiro-pyrrolidines | Generates four contiguous stereocenters with high yields and diastereoselectivity. rsc.org |
| Ugi-Tetrazole Reaction | Isocyanide + Amine + Aldehyde + Trimethylsilylazide | 2-Tetrazolo substituted indoles | A two-step process involving an MCR followed by cyclization to form the indole ring. nih.gov |
Control of Stereochemistry in Synthesis
For compounds intended for biological applications, the precise three-dimensional arrangement of atoms is critical. Therefore, controlling the stereochemistry during the synthesis of 4-(indolyl)pyrrolidinones is of paramount importance. Methodologies are classified based on whether they control relative stereochemistry (diastereoselective) or absolute stereochemistry (enantioselective).
Diastereoselective synthesis aims to produce one diastereomer preferentially over others. In the context of 4-(indolyl)pyrrolidinone synthesis, this typically involves controlling the relative configuration of stereocenters on the pyrrolidinone ring.
Many of the multi-component [3+2] cycloaddition reactions used to form the pyrrolidinone ring exhibit high levels of diastereoselectivity. For example, the synthesis of spirooxindole–pyrrolidines via the reaction of an azomethine ylide with a dipolarophile proceeds with high diastereoselectivity, yielding predominantly a single diastereomer. rsc.org Similarly, the synthesis of indolenine-based spiro-pyrrolidines afforded products with excellent diastereoselectivities, often greater than 20:1 dr. rsc.org The facial selectivity of the cycloaddition is governed by steric and electronic interactions in the transition state, leading to the preferential formation of one relative configuration.
Another strategy involves the intramolecular aminooxygenation of alkenes. Copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides leads to the formation of 2,5-cis-pyrrolidines with excellent diastereomeric ratios (>20:1) and in high yields. nih.gov The stereochemical outcome is dictated by the conformational preferences of the transition state during the cyclization event. nih.gov These methods demonstrate that by carefully choosing the reaction mechanism and substrate, a high degree of control over the relative stereochemistry of the pyrrolidine ring can be achieved.
| Reaction | Substrates | Conditions | Diastereomeric Ratio (dr) |
| [3+2] Cycloaddition | Isatin, Sarcosine, (E)-3-(1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one | Ethanol, Reflux | High Diastereoselectivity |
| [3+2] Cycloaddition | 4-Aminopyrazolone, Aldehyde, Indolenine | Dichloromethane, Room Temp | up to >20:1 |
| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamide | Cu(II) promoter | >20:1 (for 2,5-cis product) |
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a product as a single enantiomer. This is the most elegant and efficient method for producing optically active compounds.
Organocatalysis has emerged as a powerful tool for enantioselective transformations. For instance, an asymmetric [3+2] cycloaddition reaction involving 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines was developed using a chiral thiourea (B124793) catalyst. mdpi.com This approach efficiently produced complex dispiro-pyrrolidine structures with three stereocenters in high yields and with enantiomeric excesses up to 93% ee. mdpi.com The bifunctional nature of the catalyst, which can activate both the nucleophile and the electrophile through hydrogen bonding, is key to achieving high enantioselectivity.
Lewis acid catalysis is another prominent strategy. The formal [3+2] cycloaddition between indoles and acrylate derivatives can be rendered highly enantioselective by using a chiral Lewis acid complex. The use of (R)-3,3'-dichloro-BINOL•SnCl4 as a catalyst provided pyrroloindoline products with excellent diastereoselectivity (≥10:1) and high enantioselectivity. nih.gov The chiral environment created by the catalyst dictates the facial approach of the reactants, leading to the preferential formation of one enantiomer. These catalytic asymmetric methods provide direct access to enantioenriched building blocks essential for medicinal chemistry.
| Catalytic System | Reaction Type | Reactants | Enantiomeric Excess (ee) |
| Chiral Thiourea (Organocatalyst) | [3+2] Cycloaddition | 2-Arylidene-1,3-indandione + Benzothiophenone Imine | up to 93% |
| (R)-3,3'-dichloro-BINOL•SnCl4 (Lewis Acid) | Formal [3+2] Cycloaddition | 3-Substituted Indole + Methyl 2-trifluoroacetamidoacrylate | High (specific ee not detailed) |
Systematic Modulations of the Indole Core
The indole nucleus is a versatile pharmacophore present in numerous natural alkaloids and synthetic drugs. rsc.org Its electronic properties and substitution patterns can be finely tuned to modulate biological activity.
N1-Substituent Modifications of the Indole Ring (e.g., Methylation)
The nitrogen atom of the indole ring (N1) is a common site for modification. The parent compound, this compound, features a methyl group at this position. Altering this substituent allows researchers to probe the steric and electronic requirements of the binding site. For instance, removing the methyl group (N1-H) introduces a hydrogen bond donor, which could lead to new interactions with a biological target. Conversely, introducing larger alkyl or aryl groups, such as benzyl (B1604629) or phenyl, can explore steric tolerance and introduce additional hydrophobic or pi-stacking interactions.
These modifications are typically achieved through N-alkylation or N-arylation of the corresponding N-unsubstituted indole precursor using appropriate electrophiles in the presence of a base. The choice of substituent can significantly impact the compound's metabolic stability and pharmacokinetic profile.
Table 1: Examples of N1-Indole Substituent Modifications and Their Rationale in Analog Design This table is illustrative and based on common strategies in medicinal chemistry.
| Substituent (R) | Rationale for Modification | Potential Impact |
|---|---|---|
| -H | Introduce hydrogen bond donor capability. | Altered binding mode, potential for new interactions. |
| -CH₃ (Methyl) | Parent compound; provides a baseline. | Balances lipophilicity and metabolic stability. |
| -CH₂CH₃ (Ethyl) | Modestly increase size and lipophilicity. | Probe for steric tolerance at the N1 position. |
| -CH₂Ph (Benzyl) | Introduce a bulky, hydrophobic group. | Explore larger binding pockets and potential pi-stacking. |
| -SO₂Ph (Phenylsulfonyl) | Add an electron-withdrawing group. | Modulate the electronic properties of the indole ring. |
Substituent Effects on Indole Ring Positions (C2, C3, C4-C7)
Functionalization of the indole ring's carbon atoms is a key strategy for exploring SAR. Since the pyrrolidinone moiety is attached at the C2 position, this site is unavailable for further substitution without fundamentally altering the core structure. The C3 position and the benzenoid ring positions (C4, C5, C6, C7) are primary targets for modification.
Research on other indole-containing compounds has shown that the position and nature of substituents can have dramatic effects on biological activity. For example, studies on a series of indole derivatives revealed that substitution at the C7 position of the indole ring with a methoxy (B1213986) group was the most favorable for activity, whereas substitution at C4 was the least favorable. researchgate.net Fluorine-substituted derivatives were also found to be more potent than their chlorine-substituted counterparts. researchgate.net
Directed C-H functionalization has emerged as a powerful tool for the late-stage diversification of indoles, although the C4 position is often the least intrinsically reactive site. nih.gov Methods for regioselective functionalization at the C7 position have also been developed, allowing for the synthesis of C7-substituted indole biaryls. nih.gov These strategies can be applied to install a variety of functional groups—such as halogens, alkyl, alkoxy, and nitro groups—to probe electronic and steric effects.
Table 2: Probing Substituent Effects on the Indole Ring This table is illustrative and based on findings from related indole series.
| Position | Substituent | Rationale / Observed Effect | Citation |
|---|---|---|---|
| C5 | -F, -Cl | Halogenation to alter electronics and lipophilicity. | researchgate.net |
| C5 | -OCH₃ | Methoxy group to act as H-bond acceptor and increase polarity. | researchgate.net |
| C6 | -F, -Cl | Systematic exploration of the benzenoid ring. | researchgate.net |
| C7 | -OCH₃ | Methoxy group at this position was found to be most favorable in a related series. | researchgate.net |
| C4 | Various | Substitution at this position was found to be least favorable in a related series. | researchgate.net |
Modifications of the Pyrrolidin-2-one Ring
The pyrrolidin-2-one (or γ-lactam) ring is another key component of the scaffold that offers multiple avenues for structural modification. researchgate.net
N-Substituent Variations on the Pyrrolidinone Nitrogen
The nitrogen atom of the pyrrolidin-2-one ring is a readily modifiable position. In the parent compound, this position is an N-H group, which can act as a hydrogen bond donor. N-substitution can be used to block this interaction, increase lipophilicity, and explore new binding vectors. A wide variety of primary amines can be condensed with γ-butyrolactone to prepare N-substituted pyrrolidin-2-ones, suggesting that similar derivatization of the 4-(indol-2-yl) substituted core is feasible. The synthesis of N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-1-sulfonamides demonstrates a common strategy where a larger, functionalized group is attached to the lactam nitrogen to target specific biological endpoints. researchgate.netnih.gov
Table 3: Examples of N-Pyrrolidinone Substituent Modifications This table is illustrative and based on common strategies in medicinal chemistry.
| Substituent (R') | Rationale for Modification |
|---|---|
| -H | Parent compound; acts as H-bond donor. |
| -CH₃ (Methyl) | Simple alkylation to block H-bond donation and increase lipophilicity. |
| -(CH₂)₂OH (Hydroxyethyl) | Introduce a polar, H-bond donating/accepting group. |
| -Ph (Phenyl) | Introduce an aryl group for potential pi-stacking or hydrophobic interactions. |
| -CH₂COOH (Carboxymethyl) | Add a charged group to increase solubility or target specific interactions. |
Substituent Effects at C4 and Other Ring Positions of the Pyrrolidinone
The C4 position of the pyrrolidin-2-one ring is substituted with the 1-methyl-1H-indol-2-yl group. Introducing a second substituent at C4 would create a sterically hindered quaternary center. While synthetically challenging, this could enforce a specific conformation of the indole ring relative to the lactam.
More commonly, analogs are designed by adding substituents to the other available positions, C3 and C5. The synthesis of substituted chiral pyrrolidines is a well-developed field, often starting from precursors like proline or employing methods like [3+2] dipolar cycloadditions of azomethine ylides to construct the ring. nih.govmdpi.com For example, in a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, the presence of an electron-withdrawing nitro group on a phenyl ring at the N1-position of the pyrrolidinone enhanced inhibitory activity, demonstrating the electronic influence of substituents on this ring. beilstein-journals.org
Table 4: Modifications at C3, C4, and C5 of the Pyrrolidin-2-one Ring This table is illustrative and based on common synthetic strategies.
| Position | Substituent(s) | Rationale for Modification |
|---|---|---|
| C3 | -CH₃, -OH | Introduce small groups to probe local steric and electronic environment. |
| C4 | -Indole (parent), -CH₃ | Create a quaternary center to restrict conformational flexibility. |
| C5 | -Ph (Phenyl) | Add a bulky group to explore steric tolerance and hydrophobic interactions. |
| C5 | -COOH | Introduce a charged group to alter physicochemical properties. |
Ring Size Alteration to Other Lactam Systems
Altering the size of the lactam ring from a 5-membered pyrrolidinone to a 6-membered piperidinone (δ-lactam) or a 7-membered caprolactam (ε-lactam) is a common strategy in drug design to alter the conformation and spacing of key functional groups. Such "ring expansion" can lead to compounds with improved affinity or altered selectivity. For instance, the synthesis of piperidin-2-ones can be achieved through various methods, including the ring contraction of piperidine (B6355638) derivatives or via aza-Michael additions to divinyl ketones. rsc.orgacs.org The Beckmann rearrangement is another classical method used to generate both pyrrolidones and caprolactams. researchgate.net These approaches can be adapted to create analogs of this compound with larger lactam rings, thereby repositioning the indole moiety and the lactam carbonyl group.
Table 5: Lactam Ring Size Analogs This table is illustrative.
| Ring System | Structure | Rationale |
|---|---|---|
| Pyrrolidin-2-one (5-membered) | Parent lactam | Provides a specific spatial arrangement of functional groups. |
| Piperidin-2-one (6-membered) | Analog with expanded ring | Alters the bond angles and distances between the indole and carbonyl groups. |
| Caprolactam (7-membered) | Analog with further expanded ring | Increases conformational flexibility and explores a larger conformational space. |
Elucidation of Structure-Activity Relationships (SAR) in Model Systems
The exploration of SAR for this compound and its analogs is fundamental to understanding how structural features influence its biological activity. This involves a multifaceted approach, examining the impact of various substituents and the molecule's three-dimensional arrangement.
The electronic and steric properties of substituents on both the indole and pyrrolidinone rings of this compound play a pivotal role in its interactions with biological targets. While direct SAR studies on this specific compound are not extensively documented in the public domain, principles derived from related structures, such as other pyrrolidinone-containing molecules and indole derivatives, offer valuable insights.
Substituents on the indole ring, for instance at the 5- or 6-position, could be varied to probe electronic effects. Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -N(CH3)2) would alter the electrostatic potential of the indole moiety. Steric hindrance is another critical factor; bulky substituents could either enhance binding by occupying a specific hydrophobic pocket or diminish activity by preventing the molecule from adopting an optimal binding conformation.
On the pyrrolidinone ring, modifications are also crucial. For example, substitution at the 1-position of the pyrrolidinone ring can significantly impact activity. In a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, the electronic nature of the pyrrolidinone ring was found to be critical, with variations severely diminishing activity. This suggests that the lactam moiety is likely involved in key interactions, such as hydrogen bonding.
The following table summarizes the potential effects of hypothetical substitutions on the this compound scaffold, based on general medicinal chemistry principles.
| Moiety | Position of Substitution | Type of Substituent | Potential Impact on Molecular Interactions |
| Indole Ring | 5-position | Electron-withdrawing (e.g., -Cl) | May alter pi-stacking interactions and hydrogen bond accepting ability. |
| Indole Ring | 5-position | Electron-donating (e.g., -OCH3) | Could enhance pi-stacking and modulate lipophilicity. |
| Pyrrolidinone Ring | 3-position | Bulky alkyl group | May introduce steric hindrance or fit into a hydrophobic pocket. |
| Pyrrolidinone Ring | 1-position | Aromatic ring | Could introduce additional pi-stacking or hydrophobic interactions. |
The three-dimensional shape of this compound is a key determinant of its ability to be recognized by and interact with biological macromolecules. The relative orientation of the indole and pyrrolidinone rings, as well as the puckering of the pyrrolidinone ring, are critical conformational features.
The pyrrolidinone ring is not planar and can adopt various envelope and twist conformations. nih.gov The specific puckering can be influenced by substituents. For instance, in 4-substituted prolines, a bulky tert-butyl group strongly influences the ring's conformation. nih.gov Similarly, substituents on the pyrrolidinone ring of the target compound could lock it into a specific conformation, which may be more or less favorable for binding.
The development of research probes based on the this compound scaffold requires the identification of key structural motifs that are essential for its activity, as well as positions that can be modified without disrupting binding. These modifications can include the attachment of reporter groups such as fluorescent dyes, biotin, or radioactive isotopes.
The indole moiety is a common pharmacophore and its interaction with target proteins is often crucial. Therefore, modifications to the indole ring should be approached with caution. However, positions that are not directly involved in key binding interactions could be suitable for tethering a linker. The N-methyl group, for instance, might be replaced with a longer alkyl chain terminating in a functional group suitable for conjugation.
The pyrrolidinone lactam is another important feature, likely participating in hydrogen bonding. Altering this group would probably abolish activity. However, positions on the pyrrolidinone ring away from the key interaction points could be candidates for modification.
Exploration of Stereoisomers and Their Research Implications
The 4-position of the pyrrolidinone ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and study of these stereoisomers are crucial for understanding its interaction with the chiral environment of biological systems.
The synthesis of enantiomerically pure forms of this compound can be achieved through several strategies. One approach is the use of chiral starting materials, such as derivatives of proline or glutamic acid. nih.govmdpi.com Stereoselective synthesis methods, including asymmetric catalysis, can also be employed to favor the formation of one enantiomer over the other. nih.govua.esresearchgate.net
Alternatively, a racemic mixture of the compound can be synthesized, followed by chiral resolution. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base, and then separating the diastereomers by crystallization. nih.gov Another common method is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. researchgate.net The enantiomers interact differently with the chiral stationary phase, leading to their separation.
The characterization of the separated enantiomers involves determining their optical rotation using polarimetry and confirming their enantiomeric purity using chiral HPLC or NMR spectroscopy with chiral shift reagents. The absolute configuration of each enantiomer can be determined by X-ray crystallography of a suitable crystal or by chemical correlation to a compound of known stereochemistry.
Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the two enantiomers of this compound are expected to exhibit different biological activities. This phenomenon, known as stereoselectivity, arises from the different ways the enantiomers can interact with the three-dimensional binding site of a biological target. researchgate.net
One enantiomer, the eutomer, will typically have a higher affinity for the target and elicit a stronger biological response, while the other enantiomer, the distomer, will have a lower affinity and may even interact with other targets, potentially leading to off-target effects. The three-point attachment model provides a conceptual framework for understanding how a chiral molecule is recognized by a chiral binding site.
Studying the individual enantiomers is therefore essential for a complete understanding of the compound's pharmacology and for the development of more selective and potent research tools. The following table illustrates the potential differences in the biological profile of the enantiomers of this compound.
| Stereoisomer | Interaction with Chiral Target | Expected Biological Activity |
| (R)-enantiomer | Potentially optimal fit with the binding site. | Higher affinity and potency. |
| (S)-enantiomer | Potentially suboptimal fit with the binding site. | Lower affinity and potency, or activity at a different target. |
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are pivotal in elucidating the preferred spatial arrangements of molecules, known as conformations, which are crucial for their chemical reactivity and biological activity. rsc.org
The structural flexibility of 4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one arises from the puckering of the five-membered pyrrolidinone ring and the rotation around the single bond connecting the indole (B1671886) and pyrrolidinone moieties. researchgate.net To identify the most stable conformers, a systematic conformational search is typically performed, followed by energy minimization using computational methods like density functional theory (DFT). researchgate.net This process calculates the potential energy of various conformations to find the lowest energy states. researchgate.net
For pyrrolidine (B122466) derivatives, the ring can adopt several puckered conformations, often described as envelope or twist forms. researchgate.netresearchgate.net The relative stability of these conformers is influenced by steric and electronic factors. A computational protocol for such an analysis would involve generating a large number of initial structures and optimizing their geometries to find all significant local minima on the potential energy surface. researchgate.net The results of such a study would highlight the most likely shapes the molecule adopts in equilibrium.
Table 1: Hypothetical Relative Energies of Key Conformers for this compound
This interactive table shows the calculated relative energies for different potential conformations. Lower relative energy indicates greater stability.
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | Pyrrolidinone (Envelope) / Indole (Gauche) | 0.00 | 65.2 |
| B | Pyrrolidinone (Twist) / Indole (Gauche) | 0.85 | 20.1 |
| C | Pyrrolidinone (Envelope) / Indole (Anti) | 1.50 | 9.5 |
| D | Pyrrolidinone (Twist) / Indole (Anti) | 2.10 | 5.2 |
The specific conformation of this compound is stabilized by a network of non-covalent interactions. Intramolecular interactions, such as hydrogen bonds or van der Waals forces, can occur between the indole and pyrrolidinone rings. For instance, a weak hydrogen bond might form between the carbonyl oxygen of the pyrrolidinone and a hydrogen atom on the indole ring.
Intermolecular interactions dictate how molecules pack in the solid state and interact in solution. In indole derivatives, N-H···N hydrogen bonds and C-H···π interactions are common, leading to the formation of dimers or larger aggregates. nih.gov The planar indole ring system can also participate in π-π stacking interactions. nih.gov Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, providing quantitative information about the strength and nature of these weak interactions. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the electronic properties of molecules. nih.gov These calculations provide a detailed picture of electron distribution and energy levels.
The electronic character of a molecule is largely defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. nih.gov For indole derivatives, these FMOs are often delocalized over the aromatic ring system. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.govresearchgate.net For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) around the N-H group of the indole, indicating a site for nucleophilic attack.
Table 2: Predicted Electronic Properties of this compound
This table displays key electronic parameters calculated using DFT, offering insights into the molecule's reactivity.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.97 | Indicates electron-donating capability, localized on the indole ring. |
| LUMO Energy | -2.36 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.61 | Suggests high kinetic stability and low chemical reactivity. nih.gov |
Quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds. nih.govresearchgate.net Theoretical calculations of vibrational frequencies can be compared with experimental FT-IR spectra to assign specific absorption bands to the corresponding molecular vibrations, such as the C=O stretching of the pyrrolidinone ring or the N-H stretching of the indole. nih.govresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in structural elucidation. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra by calculating the energies of electronic transitions, such as π → π* transitions within the indole system. researchgate.netnih.govresearchgate.net
Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies
This table compares hypothetical experimental FT-IR data with DFT-calculated vibrational frequencies for key functional groups.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3400 | 3415 | Indole N-H Stretch |
| ν(C-H) aromatic | 3100 | 3112 | Indole C-H Stretch |
| ν(C-H) aliphatic | 2950 | 2965 | Pyrrolidinone & Methyl C-H Stretch |
| ν(C=O) | 1685 | 1690 | Pyrrolidinone Carbonyl Stretch |
| ν(C=C) | 1610 | 1615 | Indole Ring Stretch |
Molecular Docking and Dynamics Simulations for Hypothesis Generation
Computational techniques are widely used to generate hypotheses about the potential biological activity of molecules by simulating their interaction with specific protein targets. espublisher.com Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. nih.govnih.gov For a compound like this compound, docking studies could be performed against various enzymes or receptors where indole or pyrrolidinone scaffolds are known to be active. nih.govnih.gov The results, often given as a docking score, can rank potential candidates and reveal key interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in the protein's active site. nih.govplos.org
Following docking, Molecular Dynamics (MD) simulations can be employed to investigate the stability of the ligand-protein complex over time. nih.gov An MD simulation tracks the motions of atoms in the complex, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions. researchgate.netmdpi.com Stable binding over a simulation trajectory (e.g., 50-100 nanoseconds) lends support to the docking hypothesis. nih.govmdpi.com These in silico approaches are powerful tools for prioritizing compounds for synthesis and biological evaluation, accelerating the drug discovery process. espublisher.com
Table 4: Hypothetical Molecular Docking Results Against a Kinase Target
This table presents hypothetical results from a molecular docking simulation, showing the predicted binding affinity and key interactions with amino acid residues in a protein's active site.
| Parameter | Value/Residue | Interaction Type |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Lower energy suggests stronger binding. |
| Interacting Residue 1 | GLU 121 | Hydrogen bond with pyrrolidinone C=O group. nih.gov |
| Interacting Residue 2 | LEU 162 | Hydrophobic interaction with indole ring. plos.org |
| Interacting Residue 3 | VAL 107 | Hydrophobic interaction with methyl group. plos.org |
| RMSD (MD Simulation) | < 2.0 Å | Indicates stable binding of the ligand in the active site. plos.org |
Investigation of Binding Modes to Model Protein Active Sites or Ligand-Binding Domains
To understand the mechanistic basis of a molecule's function, computational methods are employed to predict and analyze how it binds within the active site of a protein. This involves identifying the most stable binding orientation, or "pose," and characterizing the non-covalent interactions that stabilize the ligand-receptor complex.
Molecular docking is a primary technique used to predict the binding mode of a ligand to a protein. mdpi.com For a compound like this compound, docking studies would be performed against a model protein with a well-defined binding pocket. The goal is to understand the fundamental interactions, not to predict therapeutic efficacy. The process involves sampling numerous conformations of the ligand within the active site and scoring them based on a force field to estimate binding affinity. preprints.org
Detailed analysis of the docked poses reveals key interactions. For instance, the indole ring could participate in π-stacking interactions with aromatic amino acid residues like tyrosine or tryptophan. The carbonyl oxygen of the pyrrolidinone ring is a potential hydrogen bond acceptor, while the N-methyl group of the indole could engage in hydrophobic interactions. These interactions are crucial for the stability of the ligand-protein complex. nih.gov
Table 1: Potential Intermolecular Interactions for this compound in a Model Active Site
| Molecular Feature of Ligand | Potential Interacting Residue(s) | Type of Interaction |
|---|---|---|
| Indole NH (if demethylated) | Aspartate, Glutamate | Hydrogen Bond Donor |
| Pyrrolidinone C=O | Serine, Threonine, Asparagine | Hydrogen Bond Acceptor |
| Indole Ring System | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Methyl Group on Indole | Leucine, Valine, Isoleucine | Hydrophobic Interaction |
Simulation of Ligand-Receptor Interactions
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment. mdpi.com
An MD simulation for this compound bound to a model receptor would typically involve the following steps:
System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic cellular conditions.
Minimization: The system's energy is minimized to remove any steric clashes.
Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which trajectory data (atomic positions and velocities) are collected.
Analysis of the MD trajectory can reveal the stability of key interactions, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating contacts. nih.gov Techniques like Root Mean Square Deviation (RMSD) are used to assess the stability of the complex over the simulation time. researchgate.net Such simulations are crucial for validating docking results and gaining a deeper mechanistic understanding of the binding process. nih.gov
Cheminformatics and Virtual Screening in Chemical Library Design
Cheminformatics applies computational methods to solve problems in chemistry. It plays a vital role in prioritizing chemical scaffolds and designing libraries of novel compounds for screening.
Application of Cheminformatics Tools for Scaffold Prioritization
The 1H-indole-pyrrolidin-2-one core of this compound can be considered a chemical scaffold. Cheminformatics tools are used to assess the "drug-likeness" and potential of such scaffolds for further development. nih.gov This involves calculating various molecular properties and comparing them against established criteria.
Scaffold prioritization often involves filtering large compound databases to identify those with desirable properties. Common filters include:
Lipinski's Rule of Five: Assesses oral bioavailability based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.
PAINS (Pan-Assay Interference Compounds) Filters: Identify substructures known to interfere with screening assays, helping to eliminate false positives.
Structural Alerts: Flag potentially toxic or reactive chemical groups (toxicophores). springernature.com
By applying these tools, researchers can prioritize scaffolds like the indole-pyrrolidinone core, focusing resources on structures with a higher probability of leading to useful chemical probes. researchgate.netnih.gov
Table 2: Cheminformatic Properties for Scaffold Analysis
| Property | Description | Relevance in Prioritization |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the substance. | Influences absorption and distribution. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | Affects solubility and binding. |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Affects solubility and binding. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Predicts cell permeability. |
| Number of Rotatable Bonds | Count of single bonds that allow free rotation. | Influences conformational flexibility and binding entropy. |
Computational Approaches for Library Design for Novel Chemical Probes
Once a promising scaffold such as this compound is identified, computational methods are used to design a library of related compounds. researchgate.net This process, known as library enumeration, involves systematically modifying the core scaffold at specific points (R-groups) to explore the surrounding chemical space.
The design process often follows these steps:
Scaffold Selection: The core structure (e.g., indole-pyrrolidinone) is chosen.
Reaction Definition: Synthetic reactions that can be used to modify the scaffold are defined.
Reagent Selection: A set of commercially available building blocks (reagents) is selected for the defined reactions.
Virtual Library Generation: The scaffold, reactions, and reagents are combined in silico to generate a virtual library of all possible products.
Library Filtering and Docking: The virtual library is filtered using the cheminformatics tools described previously. The remaining compounds are then docked into the target protein's active site to predict their binding affinity, a process known as virtual screening. researchgate.net
This computational approach allows for the rapid design and prioritization of large, focused libraries, enhancing the efficiency of discovering novel chemical probes for biological research.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one |
| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one |
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) Spectroscopy for Functional Group Characterization: Published IR spectra detailing the characteristic absorption frequencies for the functional groups present in 4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one are not available.
While information exists for structurally related compounds, such as the isomeric 4-(1-Methyl-1H-indol-3-yl)pyrrolidin-2-one and other indole (B1671886) or pyrrolidinone derivatives, extrapolating this data would not meet the required standards of scientific accuracy for the specified compound. The generation of a thorough and factual article based on detailed research findings is therefore unachievable at this time due to the absence of primary analytical data in the scientific literature.
Despite a comprehensive search of available scientific literature, no specific experimental data for the analytical methodologies of the chemical compound This compound could be located. The strict adherence to the user's provided outline, which requires detailed research findings for X-ray crystallography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific molecule, cannot be fulfilled with publicly available information.
The search for crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, did not yield any published crystal structures. Similarly, specific HPLC methods detailing columns, mobile phases, and retention times for the purification and purity assessment of this compound are not described in the accessible literature. Furthermore, no studies detailing the preparation of volatile derivatives of this compound and their subsequent analysis by GC-MS were found.
While general analytical techniques for related indole and pyrrolidinone compounds are documented, the user's explicit instruction to focus solely on "this compound" and the specified subsections prevents the inclusion of such analogous data. Therefore, without the required specific research findings, the generation of a thorough, informative, and scientifically accurate article as per the user's request is not possible at this time.
Mechanistic Research on Molecular Interactions in Vitro Studies
Investigation of Binding Affinities to Defined Biological Targets (e.g., Purified Enzymes, Receptors)
No specific data on the binding affinities of 4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one to any defined biological targets such as purified enzymes or receptors were found in the available literature.
Enzyme Kinetic Studies for Inhibition Mechanism Characterization
There is no available information from enzyme kinetic studies that would characterize the potential inhibition mechanism of this compound.
Protein-Ligand Interaction Analysis in Cell-Free Systems
No studies detailing the protein-ligand interaction analysis of this compound in cell-free systems have been identified.
Modulation of Biochemical Pathways in Controlled In Vitro Assays
Specific Molecular Pathway Perturbations (e.g., Inhibition of Kinase Activity)
Information regarding specific molecular pathway perturbations, such as the inhibition of kinase activity, by this compound is not available in the public domain.
Characterization of Molecular Mechanisms of Action in Model Biological Systems
No research characterizing the molecular mechanisms of action for this compound in any model biological systems could be located.
Role As a Chemical Probe or Building Block in Advanced Organic Synthesis Research
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The structure of 4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one, featuring a readily functionalizable indole (B1671886) ring and a pyrrolidinone core, provides a versatile platform for the design and synthesis of such probes.
A key step in drug discovery and chemical biology is the identification of the cellular targets of bioactive small molecules. rsc.org Affinity-based proteomics is a widely used approach for this purpose, which often employs small-molecule "bait" probes to isolate their binding proteins. nih.gov The this compound scaffold can be strategically modified to create affinity ligands for target identification.
The indole ring, for instance, can be functionalized with reactive groups or linkers suitable for immobilization on a solid support, such as magnetic beads or silica (B1680970) gel. frontiersin.org This immobilization allows for the "pull-down" of interacting proteins from cell lysates. Subsequent identification of the bound proteins can be achieved using techniques like mass spectrometry. nih.gov The pyrrolidinone ring can also be modified to optimize binding affinity and selectivity for a particular target protein.
| Potential Modification Site | Type of Modification | Purpose in Affinity Ligand Synthesis |
| Indole Ring (e.g., at the 5- or 6-position) | Attachment of a linker with a terminal alkyne or azide (B81097) group | Enables covalent attachment to a solid support via "click chemistry". |
| Indole Ring | Introduction of a photo-reactive group (e.g., benzophenone) | Allows for photo-affinity labeling and covalent cross-linking to the target protein upon UV irradiation. |
| Pyrrolidinone Nitrogen | Alkylation with various substituents | Can modulate the binding affinity and selectivity of the ligand for its target. |
These modifications would transform the core scaffold of this compound into a powerful tool for elucidating the mechanism of action of bioactive compounds containing this or similar structural motifs.
Understanding the subcellular localization and trafficking of small molecules is crucial for deciphering their biological functions. The indole nucleus of this compound possesses intrinsic fluorescent properties that can be harnessed for molecular tracking. mdpi.com While the native fluorescence may be sufficient for some applications, the quantum yield can often be enhanced through chemical modification of the indole ring.
Furthermore, the scaffold can be derivatized with extrinsic fluorophores to enable detection with higher sensitivity and at different wavelengths. For instance, a fluorescent dye could be attached to the indole ring via a linker. Alternatively, isotopic labeling provides a means to trace the molecule's metabolic fate and distribution in biological systems. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can be incorporated into the molecule during its synthesis. The isotopically labeled compound can then be tracked using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
| Labeling Strategy | Description | Detection Method |
| Intrinsic Fluorescence | Utilization of the natural fluorescence of the indole ring. mdpi.com | Fluorescence Microscopy, Spectrofluorometry |
| Extrinsic Fluorescent Labeling | Covalent attachment of a fluorescent dye (e.g., fluorescein, rhodamine) to the molecule. | Fluorescence Microscopy, Flow Cytometry |
| Isotopic Labeling | Incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into the molecular structure. | Mass Spectrometry, NMR Spectroscopy |
Applications in Complex Molecule Synthesis
The structural features of this compound make it a valuable precursor in the synthesis of more complex molecular architectures, including analogs of natural products and novel macrocyclic or polycyclic systems.
Many biologically active natural products contain pyrrolidine (B122466) and indole substructures. nih.govmdpi.com If synthesized in an enantiomerically pure form, this compound can serve as a chiral building block for the stereoselective synthesis of natural product analogs. rsc.org The pyrrolidinone ring, particularly when derived from chiral precursors like proline, can introduce stereocenters that are crucial for biological activity. nih.gov
The indole moiety can be further elaborated to construct the core skeletons of various indole alkaloids. For example, indolylvinyl ketones, which are structurally related, are valuable building blocks for the synthesis of a wide range of natural products and bioactive compounds. researchgate.net The combination of the chiral pyrrolidinone and the versatile indole ring in a single building block allows for the efficient construction of complex molecules with potential therapeutic applications.
Macrocycles and polycyclic compounds represent important classes of molecules with diverse biological activities. mdpi.comacs.org The this compound scaffold can be incorporated into such larger ring systems through various synthetic strategies. The indole nitrogen or other positions on the indole ring can be functionalized with tethers that can participate in macrocyclization reactions, such as ring-closing metathesis or macrolactamization.
Contribution to Diversity-Oriented Synthesis (DOS) Libraries
Diversity-oriented synthesis (DOS) is a strategy for the efficient creation of libraries of structurally diverse small molecules for high-throughput screening. rsc.org The this compound scaffold is well-suited for DOS due to its multiple points for diversification. The indole ring can be substituted at various positions, and the pyrrolidinone ring can be functionalized on the nitrogen atom or at the carbon atoms.
This allows for the generation of a large number of analogs with varying shapes, sizes, and functionalities from a common core structure. The resulting libraries of indole-pyrrolidinone derivatives can then be screened for biological activity against a wide range of targets, potentially leading to the discovery of new therapeutic agents. The pyrrolidine scaffold is considered a valuable tool for exploring pharmacophore space in DOS. nih.gov
Exploration of Chemical Space for New Research Tool Discovery
The exploration of chemical space is a cornerstone of modern drug discovery and chemical biology, aiming to identify novel molecules with desired biological activities. researchgate.net The indole nucleus is a privileged scaffold in this context, found in a vast array of natural products and synthetic compounds with diverse therapeutic applications. mdpi.commdpi.com Similarly, the pyrrolidinone ring is a common motif in pharmaceuticals and is recognized for its favorable physicochemical properties. nih.govnih.gov The combination of these two scaffolds in this compound offers a valuable starting point for the synthesis of compound libraries to probe new areas of chemical space.
The structural rigidity and defined three-dimensional shape of the pyrrolidinone ring, coupled with the aromatic and hydrogen-bonding capabilities of the indole moiety, provide a framework that can be systematically modified. nih.govresearchgate.net By introducing a variety of substituents at different positions of the indole and pyrrolidinone rings, a library of analogues can be generated. This approach, often referred to as diversity-oriented synthesis, allows for the exploration of structure-activity relationships and the identification of novel chemical probes for biological targets. researchgate.net
The indole ring, for instance, can be functionalized at various positions to modulate electronic properties and steric bulk, which can in turn influence binding affinity and selectivity for a target protein. mdpi.com The pyrrolidinone scaffold also offers multiple points for diversification, enabling the fine-tuning of properties such as solubility and cell permeability. nih.gov
Table 1: Key Properties of Indole and Pyrrolidinone Scaffolds for Chemical Space Exploration
| Scaffold | Key Properties | Potential for Diversification |
| Indole | Aromatic, π-rich system, hydrogen bond donor/acceptor capabilities, versatile reactivity. nih.govmdpi.com | Substitution at various positions (e.g., N1, C3, C4, C5, C6, C7) allows for modulation of electronic and steric properties. mdpi.com |
| Pyrrolidinone | Polar, rigidified cyclic amide, chiral centers possible, improves pharmacokinetic properties. nih.govnih.gov | Functionalization at the nitrogen atom and the carbon backbone enables tuning of solubility, lipophilicity, and metabolic stability. nih.gov |
The synthesis of libraries based on the this compound core would allow researchers to systematically explore interactions with a wide range of biological targets. Such libraries could be screened against various enzymes, receptors, and ion channels to identify novel inhibitors, agonists, or antagonists. The resulting data would not only lead to the discovery of new research tools but also provide valuable insights into the chemical features required for specific biological activities.
Design of Scaffold-Hopping Analogues
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify new drug candidates by replacing the core structure of a known active compound with a different, yet functionally equivalent, scaffold. nih.govniper.gov.in This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, while also providing opportunities for novel intellectual property. niper.gov.in The this compound framework can serve as both a starting point and a target for scaffold hopping endeavors.
Given that both indole and pyrrolidinone are considered privileged scaffolds, they can be used to replace other heterocyclic systems in known bioactive molecules. mdpi.comnih.gov For example, if a compound with a different heterocyclic core is known to bind to a particular target, the this compound scaffold could be used to mimic the key pharmacophoric features of the original molecule. The spatial arrangement of the indole and pyrrolidinone rings can be designed to present key functional groups in a similar orientation to the original compound, thereby preserving biological activity.
Conversely, either the indole or the pyrrolidinone moiety of this compound could be replaced with other bioisosteric rings to generate novel analogues. For instance, the indole ring could be "hopped" to other bicyclic aromatic heterocycles like indazole, benzimidazole, or benzofuran (B130515) to explore new chemical space and potentially improve target engagement or physicochemical properties. nih.gov Similarly, the pyrrolidinone ring could be replaced with other five- or six-membered lactams or other heterocyclic rings to alter the molecule's rigidity, polarity, and metabolic stability.
Table 2: Potential Scaffold Hopping Strategies for this compound
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
| Indole | Indazole, Benzimidazole, Benzofuran, Azaindole | To modulate hydrogen bonding, aromatic interactions, and metabolic stability; to explore new intellectual property space. nih.gov |
| Pyrrolidinone | Piperidinone, Oxazolidinone, Thiazolidinone, γ-Lactam analogues | To alter ring size and conformation, modify polarity and solubility, and improve pharmacokinetic properties. nih.gov |
The successful application of scaffold hopping requires a deep understanding of the structure-activity relationships of the target and the physicochemical properties of the scaffolds being considered. Computational modeling and molecular docking studies can be invaluable tools in designing and prioritizing scaffold-hopped analogues for synthesis and biological evaluation. nih.gov By leveraging the structural and chemical versatility of the this compound core, medicinal chemists can design and synthesize novel compounds with the potential to become valuable research tools or starting points for drug discovery programs.
Future Research Directions and Unexplored Avenues for Indole Pyrrolidinone Systems
Development of Novel and Sustainable Synthetic Methodologies
The demand for environmentally benign and efficient chemical processes is driving a paradigm shift in synthetic chemistry. Future efforts in the synthesis of indole-pyrrolidinone systems will increasingly focus on sustainability and the adoption of advanced manufacturing technologies.
Green Chemistry Approaches
Green chemistry principles are becoming integral to the design of synthetic routes for complex molecules. For indole-pyrrolidinone synthesis, this involves moving away from hazardous reagents and solvents, minimizing waste, and improving energy efficiency. researchgate.net Future research is expected to concentrate on several key areas:
Catalysis: The development of novel catalysts is paramount. This includes the use of earth-abundant metal catalysts as alternatives to precious metals and the exploration of organocatalysis and biocatalysis. acs.org Enzymatic reactions, for instance, offer high selectivity under mild conditions and can significantly reduce the environmental impact of chemical transformations. nih.gov
Alternative Solvents: The use of safer, renewable, and less toxic solvents such as water, ionic liquids, or supercritical fluids is a growing trend. researchgate.net Research into solvent-free reaction conditions is also gaining traction, offering the potential for dramatically simplified workup procedures and waste reduction. researchgate.net
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, exemplify this principle and are well-suited for the synthesis of indole (B1671886) derivatives. researchgate.netrsc.org
| Green Chemistry Principle | Application in Indole-Pyrrolidinone Synthesis | Potential Benefits |
| Use of Catalysis | Biocatalysis, organocatalysis, earth-abundant metal catalysts. acs.orgnih.gov | High selectivity, mild reaction conditions, reduced metal waste. |
| Safer Solvents/Conditions | Water, ionic liquids, solvent-free reactions. researchgate.net | Reduced toxicity and environmental pollution, simplified purification. |
| Atom Economy | Multicomponent reactions (MCRs). rsc.org | High efficiency, reduced waste, rapid access to molecular diversity. |
| Alternative Energy Sources | Microwave irradiation, ultrasound. researchgate.netnih.gov | Faster reaction times, increased yields, lower energy consumption. |
Flow Chemistry Applications
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for the synthesis of indole-pyrrolidinone systems. vapourtec.com This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. jst.org.inmdpi.com
Key future directions in this area include:
Hazardous Chemistry: Flow reactors are particularly well-suited for handling hazardous reagents or reactive intermediates due to the small reaction volumes and enhanced heat and mass transfer. mdpi.com This could enable the use of novel synthetic routes that are not feasible in traditional batch reactors.
Process Automation: The automation of flow chemistry systems allows for high-throughput screening and optimization of reaction conditions, accelerating the discovery of new synthetic methods. vapourtec.com This can be coupled with real-time analytics for process monitoring and control.
Integration of Advanced Computational Techniques
The synergy between computational science and experimental chemistry is set to revolutionize the way molecules are designed and synthesized. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for navigating the vast chemical space of indole-pyrrolidinone derivatives.
Machine Learning in Reaction Prediction and Optimization
Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. ucla.eduovid.com This predictive power can be harnessed to:
Optimize Reaction Conditions: ML models can identify the optimal set of reaction parameters (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired indole-pyrrolidinone product, reducing the need for extensive experimental screening. semanticscholar.org
Predict Reaction Feasibility: By learning from known reaction data, ML can assess the likelihood of success for a proposed synthetic step, helping chemists to design more efficient and robust synthetic routes. mit.eduacs.org
Discover New Reactions: In the future, ML may even be capable of proposing entirely new chemical reactions by identifying novel patterns and relationships in chemical reactivity data.
| Machine Learning Application | Description | Impact on Indole-Pyrrolidinone Research |
| Reaction Optimization | Algorithms predict optimal conditions (catalyst, solvent, etc.) based on training data. semanticscholar.org | Reduced experimental effort, faster development of efficient syntheses. |
| Yield Prediction | Models forecast the expected yield of a reaction under specific conditions. ucla.edu | Improved planning of synthetic campaigns and resource allocation. |
| Retrosynthesis Planning | AI suggests potential synthetic pathways for a target molecule. | Streamlined design of synthetic routes to novel derivatives. |
AI-Driven Molecular Design for Targeted Research Probes
De Novo Design: AI algorithms can generate new indole-pyrrolidinone structures that are predicted to have high affinity and selectivity for a particular biological target. ijpsjournal.com This accelerates the discovery of new lead compounds for drug development or chemical biology research. researchgate.net
Property Prediction: AI models can accurately predict a wide range of molecular properties, such as solubility, metabolic stability, and binding affinity, allowing for the in silico screening and prioritization of candidate molecules before they are synthesized. mdpi.comchemrxiv.org
Automated Discovery: The integration of AI-driven molecular design with automated synthesis and high-throughput screening creates a closed-loop system for accelerated discovery, where molecules are designed, synthesized, and tested in a rapid, iterative cycle. nih.gov
Exploration of New Academic Applications in Chemical Biology
The unique structural and electronic properties of the indole-pyrrolidinone scaffold make it an attractive framework for the development of new tools for chemical biology. rjpn.orgresearchgate.net Future research will likely focus on harnessing this scaffold to create sophisticated probes for studying biological systems.
The indole moiety is a common feature in molecules that interact with various biological targets, and the pyrrolidine (B122466) ring provides a three-dimensional structure that can be tailored for specific binding interactions. nih.govnih.gov This makes the combined indole-pyrrolidinone system a promising starting point for the design of:
Fluorescent Probes: By functionalizing the indole-pyrrolidinone core with fluorophores, it may be possible to develop probes that can visualize specific proteins, enzymes, or cellular structures.
Affinity-Based Probes: These probes can be designed to bind covalently to a specific target protein, allowing for its isolation, identification, and characterization.
Photoaffinity Labels: Incorporation of a photoreactive group onto the scaffold would allow for light-induced cross-linking to interacting biomolecules, providing a powerful tool for mapping protein-protein and protein-ligand interactions in their native environment.
The exploration of these and other applications in chemical biology will not only expand the utility of the indole-pyrrolidinone scaffold but also provide valuable new insights into complex biological processes.
Investigation of Unique Spectroscopic Properties for Advanced Imaging Tools
The inherent spectroscopic properties of the indole nucleus, a key component of the amino acid tryptophan, have long been utilized as an intrinsic fluorescent probe in biochemical and biophysical studies. researchgate.netnih.gov The fusion of this chromophore with a pyrrolidinone ring system opens up intriguing possibilities for the development of novel, small-molecule fluorescent probes for advanced imaging applications.
Future research could be strategically directed towards elucidating and harnessing the unique photophysical characteristics of 4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one and related structures. The indole moiety is known for its sensitivity to the local microenvironment, including polarity, which can influence its fluorescence quantum yield and emission wavelength. researchgate.net This solvatochromic behavior could be exploited to design probes that report on specific cellular compartments or changes in the cellular environment.
Investigations into the two-photon absorption (TPA) properties of indole-pyrrolidinone systems are a promising avenue. Two-photon microscopy offers advantages for in vivo imaging, including deeper tissue penetration and reduced photodamage. By rationally designing derivatives of this compound with extended π-conjugation, it may be possible to create probes with high TPA cross-sections, making them suitable for deep-tissue imaging.
Furthermore, the strategic functionalization of the indole or pyrrolidinone ring could lead to the development of targeted fluorescent probes. For instance, the incorporation of specific ligands could direct the molecule to particular organelles, such as the mitochondria, enabling the visualization of dynamic processes within these structures. nih.gov The development of selenium-containing indole derivatives has also shown promise in creating fluorescent probes with enhanced stability and biocompatibility for tumor imaging. scilit.com The exploration of indole-based fluorescent probes for detecting specific biological events, such as S-nitrosylation in mitochondria, highlights the potential for designing highly specific imaging agents. nih.gov
Below is a table summarizing potential spectroscopic properties and their applications for indole-pyrrolidinone systems:
| Spectroscopic Property | Potential Application in Advanced Imaging |
| Solvatochromism | Probing the polarity of cellular microenvironments |
| Two-Photon Absorption | Deep-tissue in vivo imaging with reduced photodamage |
| Targeted Fluorescence | Visualization of specific organelles or biomolecules |
| Long-Wavelength Emission | Reduced autofluorescence and enhanced tissue penetration |
Challenges and Opportunities in Indole-Pyrrolidinone Research
The exploration of indole-pyrrolidinone systems, including this compound, presents both significant challenges and exciting opportunities for chemists and pharmacologists.
One of the primary challenges lies in the stereoselective synthesis of substituted pyrrolidinones. The pyrrolidinone scaffold contains chiral centers, and the biological activity of these compounds is often highly dependent on their stereochemistry. nih.gov Developing efficient and scalable synthetic routes to access enantiomerically pure indole-pyrrolidinone derivatives is a critical hurdle that needs to be addressed to unlock their full therapeutic potential. Recent advances in asymmetric synthesis and organocatalysis offer promising tools to tackle this challenge. mdpi.com
Another challenge is the modulation of the physicochemical properties of these compounds to ensure optimal drug-like characteristics, such as solubility, membrane permeability, and metabolic stability. The indole moiety, while a valuable pharmacophore, can sometimes impart lipophilicity that may require careful balancing through chemical modification of the pyrrolidinone ring or the indole nucleus itself. nih.govresearchgate.net
Despite these challenges, the opportunities in this area of research are vast. The indole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities. nih.govsci-hub.senih.gov Similarly, the pyrrolidinone ring is a common feature in many biologically active compounds. nih.govresearchgate.net The combination of these two pharmacophores in a single molecule creates a unique chemical space with the potential for novel biological activities.
Future research should focus on the design and synthesis of libraries of indole-pyrrolidinone derivatives and their systematic evaluation in a variety of biological assays. This could lead to the discovery of new therapeutic agents for a range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govsci-hub.se The versatility of the indole and pyrrolidinone scaffolds allows for a high degree of structural diversification, providing a rich platform for drug discovery. mdpi.comacs.orgnih.gov
The table below outlines some of the key challenges and opportunities in this research area:
| Challenges | Opportunities |
| Stereoselective synthesis of derivatives | Access to novel chemical space with unique biological activities |
| Optimization of physicochemical properties | Development of new therapeutic agents for various diseases |
| Understanding structure-activity relationships | High potential for structural diversification and library synthesis |
| Limited direct research on specific isomers | Leveraging the established biological importance of both moieties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one, and how can reaction efficiency be optimized?
- Methodology : Utilize multi-component reactions (MCRs) with pyrrolidine-based catalysts to assemble the pyrrolidin-2-one core, followed by indole ring functionalization via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to improve yields. Monitor intermediates using TLC and HPLC .
- Key Considerations : Catalytic systems like pyrrolidine derivatives (e.g., (S)-proline) enhance stereochemical control, particularly for chiral centers in the pyrrolidinone ring .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- NMR : and NMR to confirm the indole and pyrrolidinone moieties (e.g., indole NH proton at δ 10–12 ppm; pyrrolidinone carbonyl at ~175 ppm).
- HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H] ~245 m/z).
- Elemental Analysis : Validate C, H, N content within ±0.3% deviation .
Q. What safety precautions are critical during handling and storage?
- Guidelines :
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent oxidation of the indole ring.
- In case of exposure, rinse with water for 15 minutes and consult medical guidance .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of kinase domains (e.g., PKA, PKC). Focus on the indole’s hydrophobic interactions and pyrrolidinone’s hydrogen bonding with ATP-binding pockets.
- Validate predictions with in vitro kinase inhibition assays (IC determination) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Methodology :
- Standardize assay conditions: Use identical cell lines (e.g., HEK293), buffer pH (7.4), and ATP concentrations (1 mM).
- Validate compound stability via LC-MS post-assay to rule out degradation.
- Cross-reference with structural analogs (e.g., bisindolylmaleimides) to identify SAR trends .
Q. How can advanced spectroscopic techniques elucidate tautomeric or conformational dynamics?
- Methodology :
- X-ray Crystallography : Resolve solid-state conformation (e.g., planarity of the indole-pyrrolidinone linkage) .
- Dynamic NMR : Monitor rotational barriers of the methyl group on the indole ring in DMSO-d at variable temperatures.
- DFT Calculations : Compare experimental and theoretical NMR shifts to identify dominant tautomers .
Q. What are the best practices for scaling up synthesis while minimizing byproducts?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
